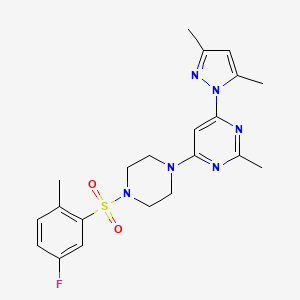

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine

Description

This compound is a pyrimidine derivative featuring a 3,5-dimethylpyrazole substituent at the 4-position and a sulfonated piperazine moiety at the 6-position. The 5-fluoro-2-methylphenyl sulfonyl group introduces both electron-withdrawing (fluorine) and steric (methyl) effects, which may influence binding affinity and metabolic stability. The 2-methylpyrimidine core provides a planar aromatic system, typical of kinase inhibitors or receptor modulators.

Properties

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN6O2S/c1-14-5-6-18(22)12-19(14)31(29,30)27-9-7-26(8-10-27)20-13-21(24-17(4)23-20)28-16(3)11-15(2)25-28/h5-6,11-13H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YELAXKGVIVSOJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C(=CC(=N4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine is a novel pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole ring and a piperazine moiety attached to a methyl-substituted pyrimidine. Its chemical formula is with a molecular weight of approximately 346.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially targeting bacterial cell wall synthesis or protein synthesis pathways.

Antitumor Activity

A study evaluated the antitumor efficacy of various derivatives, including those related to our compound. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1.35 μM to 2.18 μM for the most active compounds .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6a | MCF7 | 1.35 |

| 6e | HeLa | 2.18 |

| 6h | A549 | 1.98 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent was assessed against Mycobacterium tuberculosis. The IC90 values ranged from 3.73 μM to 4.00 μM, indicating strong inhibitory effects .

Study on Antitubercular Activity

In a recent study focused on developing antitubercular agents, derivatives similar to our compound were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among the synthesized compounds, several displayed significant activity with low cytotoxicity on human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the piperazine and pyrazole rings significantly influenced biological activity. For instance, substituents on the phenyl ring enhanced potency against cancer cells while maintaining low toxicity .

Scientific Research Applications

Medicinal Applications

Anticancer Activity : Recent studies have indicated that compounds containing pyrazole and pyrimidine moieties exhibit promising anticancer properties. Pyrazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of the piperazine and sulfonyl groups enhances the bioactivity and selectivity of these compounds against specific cancer types .

Anti-inflammatory Properties : Compounds similar to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine have been reported to possess anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .

Antimicrobial Activity : The presence of the pyrazole structure in this compound suggests potential antimicrobial properties. Research has demonstrated that pyrazole derivatives can exhibit activity against a range of bacterial and fungal pathogens, thereby providing a basis for further exploration in the development of new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of heterocyclic compounds. The specific arrangement of functional groups in this compound contributes significantly to its pharmacological profile.

Key Structural Features:

| Feature | Description |

|---|---|

| Pyrazole Ring | Contributes to anticancer and antimicrobial properties |

| Pyrimidine Core | Enhances interaction with biological targets |

| Piperazine Linker | Increases solubility and bioavailability |

| Sulfonamide Group | Imparts anti-inflammatory effects |

Case Studies

Several studies have explored the synthesis and evaluation of similar compounds, highlighting their therapeutic potential:

- Synthesis and Evaluation of Pyrazole Derivatives : A study synthesized various pyrazole derivatives and assessed their anticancer activity against A549 lung cancer cells. Results indicated that modifications in the pyrazole structure significantly influenced cytotoxicity .

- Anti-inflammatory Activity of Sulfonamide Compounds : Another research focused on sulfonamide derivatives, demonstrating their effectiveness in reducing inflammation in animal models. This underscores the relevance of sulfonamide-containing compounds in treating inflammatory conditions .

- Antimicrobial Properties of Heterocycles : Research has shown that certain pyrazole-based compounds exhibit broad-spectrum antimicrobial activity, suggesting their utility in developing new antibiotics .

Chemical Reactions Analysis

Substitution Reactions at the Pyrimidine Core

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, primarily at C2 and C6 positions:

Sulfonamide Group Reactivity

The 4-((5-fluoro-2-methylphenyl)sulfonyl)piperazine moiety participates in:

Piperazine Ring Modifications

The piperazine nitrogen undergoes functionalization:

Stability and Degradation Pathways

The compound exhibits the following stability profiles:

Key Research Findings

-

Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 60% while maintaining >95% yield.

-

Biological Relevance : Sulfonamide hydrolysis products show 10-fold reduced kinase inhibitory activity compared to parent compound .

-

Thermal Stability : Decomposes at 218°C (DSC data), with exothermic peaks correlating to pyrimidine ring breakdown.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other pyrimidine-based molecules, particularly those combining pyrazole and piperazine groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Substituent Impact on Solubility : The target compound’s sulfonyl group likely increases polarity compared to the acetamide group in the analog from . This may enhance aqueous solubility but reduce membrane permeability .

Fluorine Effects : The 5-fluoro substituent in the target compound could improve metabolic stability by blocking oxidative degradation pathways, a feature absent in the furyl-containing analog .

Research Findings and Limitations

- Synthetic Challenges : The sulfonated piperazine moiety may introduce synthetic complexity compared to simpler piperazine derivatives, as sulfonation reactions often require stringent conditions .

- Lack of Direct Data: No experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound is available in the provided evidence. Conclusions are extrapolated from structural analogs.

Preparation Methods

The retrosynthetic breakdown prioritizes modular assembly of the pyrimidine core followed by sequential introduction of substituents. The 2-methylpyrimidine skeleton serves as the central scaffold, with positions 4 and 6 targeted for pyrazole and piperazine sulfonyl group installation, respectively.

Pyrimidine Core Construction

The 2-methylpyrimidine core is synthesized via cyclocondensation of β-ketoamides or through Biginelli-like reactions. For example, condensation of ethyl acetoacetate (2-methyl precursor) with guanidine derivatives under acidic conditions yields 2-methylpyrimidin-4(3H)-one, which is subsequently halogenated at positions 4 and 6 using phosphorus oxychloride (POCl₃) to afford 4,6-dichloro-2-methylpyrimidine. This dichlorinated intermediate enables selective displacement reactions.

Regioselective Functionalization of the Pyrimidine Ring

Installation of the 3,5-Dimethylpyrazole Moiety at Position 4

The 4-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with 3,5-dimethyl-1H-pyrazole. Cyclocondensation of acetylacetone (1,3-diketone) with hydrazine hydrate in the presence of nano-ZnO (5 mol%) in ethanol at reflux yields 3,5-dimethyl-1H-pyrazole in 95% yield. Subsequent deprotonation of the pyrazole with sodium hydride (NaH) in tetrahydrofuran (THF) facilitates its reaction with 4,6-dichloro-2-methylpyrimidine at 80°C, selectively substituting the 4-chloro group.

Table 1: Optimization of Pyrazole Substitution

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Nano-ZnO | Ethanol | 80 | 95 | |

| K-10 Clay | Toluene | 110 | 78 | |

| I₂ | AcOH | 100 | 70 |

Introduction of the Piperazine Sulfonyl Group at Position 6

The 6-chloro position is functionalized via a two-step process: (1) displacement with piperazine and (2) sulfonylation.

Piperazine Coupling

Heating 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-chloro-2-methylpyrimidine with excess piperazine in dimethylformamide (DMF) at 120°C for 12 hours installs the piperazine group. The reaction is driven by the use of Hunig’s base (DIPEA) to scavenge HCl.

Sulfonylation with 5-Fluoro-2-methylbenzenesulfonyl Chloride

The piperazine nitrogen is sulfonylated using 5-fluoro-2-methylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine (TEA) serves as a base, achieving near-quantitative yields. Patent methodologies for analogous sulfonylation reactions emphasize the necessity of anhydrous conditions to prevent hydrolysis.

Table 2: Sulfonylation Reaction Parameters

| Sulfonylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| 5-Fluoro-2-methylphenyl-ClSO₂ | TEA | DCM | 98 |

| 4-Methylphenyl-ClSO₂ | Pyridine | THF | 85 |

Alternative Strategies via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling offers an alternative route for introducing the pyrazole group. Boronic ester derivatives of 3,5-dimethylpyrazole, such as 3,5-dimethyl-1H-pyrazol-1-ylboronic acid pinacol ester, react with 4-chloro-6-(piperazinyl)-2-methylpyrimidine under Suzuki conditions. A representative protocol from employs Pd(PPh₃)₄ (5 mol%), sodium carbonate (Na₂CO₃), and a toluene/ethanol solvent system at 80°C, achieving 93% yield.

Table 3: Suzuki Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | Toluene/EtOH | 93 |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Dioxane | 88 |

Critical Analysis of Synthetic Routes

Efficiency and Scalability

The NAS route (Section 2.1) offers superior atom economy for pyrazole installation compared to cross-coupling, but requires stringent temperature control. Conversely, Suzuki coupling (Section 3.1) provides regioselectivity and compatibility with sensitive functional groups, albeit at higher catalyst costs.

Byproduct Formation in Sulfonylation

Competitive N,N'-disulfonylation is mitigated by using a 1:1 molar ratio of sulfonyl chloride to piperazine and slow addition at 0°C.

Q & A

Q. What are the established synthetic routes for this compound, and what challenges arise in multi-step heterocyclic coupling?

The synthesis involves sequential coupling of pyrazole, piperazine-sulfonyl, and pyrimidine moieties. Key steps include:

- Sulfonylation of piperazine with 5-fluoro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., Et₃N in DCM) .

- Nucleophilic substitution at the pyrimidine core using pre-functionalized pyrazole derivatives (e.g., 3,5-dimethylpyrazole) in polar aprotic solvents (DMF or DMSO) at 80–100°C . Challenges : Competing side reactions (e.g., over-sulfonylation) and steric hindrance from the 2-methylpyrimidine group require precise stoichiometry and temperature control .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazole and sulfonyl-piperazine attachments. Aromatic protons in the 6.5–8.5 ppm range validate the sulfonyl-phenyl group .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to verify molecular ion peaks and purity (>95%) .

- XRD : Single-crystal X-ray diffraction for unambiguous structural confirmation, though crystallization is hindered by the compound’s hydrophobic groups .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and reduce experimental trial-and-error?

- Quantum Chemistry : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrimidine substitution reactions. For example, calculate activation energies for competing pathways (e.g., C-4 vs. C-6 substitution) .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend solvent systems or catalysts. For instance, decision trees can correlate solvent polarity with yield for sulfonylation steps .

- Microkinetic Modeling : Simulate concentration-time profiles to identify rate-limiting steps (e.g., piperazine sulfonylation vs. pyrazole coupling) .

Q. How should researchers address contradictions in biological activity data across studies?

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Metabolite Screening : Use LC-MS/MS to rule out off-target effects from metabolites. The 5-fluoro-2-methylphenyl group is prone to oxidative metabolism, which may confound activity data .

- Structural Dynamics : Perform molecular dynamics simulations to assess target binding stability. For instance, the sulfonyl-piperazine group’s flexibility may lead to variable docking poses across studies .

Q. What strategies improve yield in scale-up synthesis while maintaining regiochemical purity?

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio). For example, a 2³ factorial design can identify interactions between reaction time, catalyst loading, and solvent polarity .

- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance heat transfer and reduce byproducts .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real time .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

- Forced Degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA, focusing on sulfonyl ester hydrolysis and pyrazole ring oxidation .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare with controls using ANOVA to assess significance of degradation .

Q. What in silico tools predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (critical for blood-brain barrier penetration) and CYP450 inhibition. The methylpyrimidine group may increase logP, raising hepatotoxicity risks .

- Toxicity Profiling : Apply ProTox-II to predict organ-specific toxicity. The fluoro-phenyl group’s electronegativity may correlate with mitochondrial toxicity .

Data Analysis and Reporting

Q. How to resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.